2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid 2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17419435
InChI: InChI=1S/C6H10N2O2/c9-5(10)6-1-4(2-8-6)7-3-6/h4,7-8H,1-3H2,(H,9,10)
SMILES:
Molecular Formula: C6H10N2O2
Molecular Weight: 142.16 g/mol

2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid

CAS No.:

Cat. No.: VC17419435

Molecular Formula: C6H10N2O2

Molecular Weight: 142.16 g/mol

* For research use only. Not for human or veterinary use.

2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid -

Specification

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
IUPAC Name 2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid
Standard InChI InChI=1S/C6H10N2O2/c9-5(10)6-1-4(2-8-6)7-3-6/h4,7-8H,1-3H2,(H,9,10)
Standard InChI Key RHGSFHMFDIYZNJ-UHFFFAOYSA-N
Canonical SMILES C1C2CNC1(CN2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular framework of 2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid consists of a bicyclo[2.2.1]heptane core with nitrogen atoms at positions 2 and 5 and a carboxylic acid substituent at position 1. The compound’s stereochemistry significantly influences its reactivity and biological interactions. For instance, the (1R,4R)-isomer (CAS 2920197-24-4) has a molecular formula of C6H10N2O2\text{C}_6\text{H}_{10}\text{N}_2\text{O}_2 and a molecular weight of 142.16 g/mol . The bicyclic structure imposes steric constraints that enhance its stability and selectivity in catalytic applications.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC6H10N2O2\text{C}_6\text{H}_{10}\text{N}_2\text{O}_2
Molecular Weight142.16 g/mol
Stereoisomerism(1R,4R) and (1S,4S) configurations
SolubilityModerate in polar solvents

The carboxylic acid group enables salt formation (e.g., dihydrochloride), improving aqueous solubility for experimental applications .

Synthesis and Manufacturing Approaches

Enantioselective Synthesis of (1S,4S)-Isomer

A seminal synthesis route involves the conversion of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane into an α,β-diamino acid derivative . Key steps include:

  • Diamine Functionalization: The bicyclic diamine undergoes selective protection and oxidation to introduce carboxylic acid functionality.

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure high enantiomeric excess (ee) in the final product.

  • Deprotection and Isolation: Acidic hydrolysis removes protecting groups, yielding the free carboxylic acid .

This method highlights the compound’s role as a precursor for chiral building blocks in peptide mimetics and organocatalysts.

Stereochemical Considerations and Isomerism

The compound exhibits two primary stereoisomers: (1R,4R) and (1S,4S). The (1R,4R)-isomer (CAS 2920197-24-4) is commercially available, while the (1S,4S)-configuration is often synthesized for specific applications .

Stereochemical Impact on Reactivity:

  • (1R,4R)-Isomer: Preferred in ligand design for asymmetric catalysis due to favorable spatial arrangement of nitrogen lone pairs.

  • (1S,4S)-Isomer: Demonstrates enhanced binding affinity in receptor studies, making it valuable in medicinal chemistry .

Comparative studies using chiral HPLC and NMR spectroscopy reveal distinct coupling patterns for bridgehead protons, aiding in stereochemical assignment .

Applications in Pharmaceutical Research

Peptide Mimetics and Drug Design

The bicyclic scaffold serves as a conformationally restricted surrogate for proline in peptide synthesis. For example, derivatives of 2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid have been incorporated into angiotensin-converting enzyme (ACE) inhibitors to enhance metabolic stability .

Organocatalysis

The compound’s nitrogen atoms act as Lewis bases, facilitating asymmetric transformations such as the Biginelli reaction. Catalytic efficiencies correlate with stereochemistry, with (1S,4S)-isomers showing superior enantioselectivity in ketone reductions .

Comparative Analysis with Structurally Related Compounds

Table 2: Comparison with Bicyclic Analogues

CompoundKey FeatureApplication
2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acidLarger ring sizeReduced steric hindrance
2-Azabicyclo[2.2.1]heptane-3-carboxylic acidSingle nitrogen atomLimited catalytic activity

The smaller ring size of 2,5-diazabicyclo[2.2.1]heptane derivatives enhances ring strain, favoring reactivity in cycloaddition reactions compared to larger analogues .

Future Perspectives and Research Directions

  • Stereoselective Synthesis: Developing cost-effective methods for large-scale production of enantiopure isomers.

  • Biological Screening: Evaluating the compound’s potential as a kinase inhibitor or GPCR modulator.

  • Material Science: Exploring its use in metal-organic frameworks (MOFs) for gas storage applications.

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